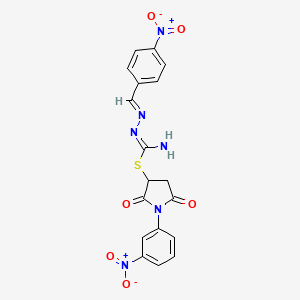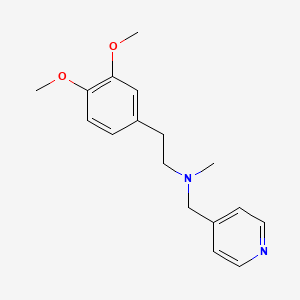![molecular formula C17H20N2O4S B5723789 N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as MMNG, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MMNG belongs to the family of sulfonylureas, which are widely used as oral hypoglycemic agents for the treatment of type 2 diabetes mellitus.
Mecanismo De Acción
The mechanism of action of MMNG is not fully understood, but it is believed to involve the inhibition of sulfonylurea receptor 1 (SUR1) and the regulation of ATP-sensitive potassium channels (KATP channels). MMNG binds to SUR1, which is located in the pancreatic beta cells and brain cells, and inhibits the opening of KATP channels. This results in the depolarization of the cell membrane and the subsequent release of insulin in pancreatic beta cells and the modulation of neuronal activity in brain cells.
Biochemical and Physiological Effects:
MMNG has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, the inhibition of amyloid-beta plaque formation, and the enhancement of insulin secretion and glucose uptake in pancreatic beta cells. Moreover, MMNG has been demonstrated to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMNG has several advantages for lab experiments, including its high purity, stability, and solubility in water. Moreover, MMNG is relatively easy to synthesize and has a low cost. However, MMNG has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For the study of MMNG include the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action and potential side effects.
Métodos De Síntesis
MMNG can be synthesized by the reaction of 4-methoxyaniline, 4-methylbenzenesulfonyl chloride, and N-methylglycine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields MMNG as a white solid with a high purity.
Aplicaciones Científicas De Investigación
MMNG has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes mellitus. MMNG has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, MMNG has been found to inhibit the formation of amyloid-beta plaques, which are the hallmark of Alzheimer's disease. Moreover, MMNG has been demonstrated to enhance insulin secretion and improve glucose uptake in pancreatic beta cells, making it a potential candidate for the treatment of diabetes mellitus.
Propiedades
IUPAC Name |
2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-4-10-16(11-5-13)24(21,22)19(12-17(20)18-2)14-6-8-15(23-3)9-7-14/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOGFJLHJMPHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5723717.png)



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5723741.png)


![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5723757.png)
![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)
![1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5723774.png)

![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol](/img/structure/B5723798.png)
